molecular formula C24H19N3O4S B1223310 METHYL 3-[(2,2-DIPHENYLACETYL)AMINO]-4-OXO-2-THIOXO-1,2,3,4-TETRAHYDRO-7-QUINAZOLINECARBOXYLATE

METHYL 3-[(2,2-DIPHENYLACETYL)AMINO]-4-OXO-2-THIOXO-1,2,3,4-TETRAHYDRO-7-QUINAZOLINECARBOXYLATE

Cat. No.: B1223310
M. Wt: 445.5 g/mol
InChI Key: ISNPTKGGYIMYOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 3-[(2,2-DIPHENYLACETYL)AMINO]-4-OXO-2-THIOXO-1,2,3,4-TETRAHYDRO-7-QUINAZOLINECARBOXYLATE is a complex organic compound with a unique structure that includes a quinazoline core, a thioxo group, and a diphenylacetyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-[(2,2-DIPHENYLACETYL)AMINO]-4-OXO-2-THIOXO-1,2,3,4-TETRAHYDRO-7-QUINAZOLINECARBOXYLATE typically involves multi-step organic reactions One common approach is to start with the quinazoline core, which can be synthesized through the cyclization of appropriate precursorsThe diphenylacetyl group is then introduced through acylation reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-[(2,2-DIPHENYLACETYL)AMINO]-4-OXO-2-THIOXO-1,2,3,4-TETRAHYDRO-7-QUINAZOLINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of METHYL 3-[(2,2-DIPHENYLACETYL)AMINO]-4-OXO-2-THIOXO-1,2,3,4-TETRAHYDRO-7-QUINAZOLINECARBOXYLATE is not fully understood, but it is believed to interact with specific molecular targets and pathways. The quinazoline core is known to interact with various enzymes and receptors, which could explain its potential bioactivity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives, such as:

    Gefitinib: A quinazoline derivative used as an anticancer drug.

    Erlotinib: Another quinazoline-based anticancer drug.

Properties

Molecular Formula

C24H19N3O4S

Molecular Weight

445.5 g/mol

IUPAC Name

methyl 3-[(2,2-diphenylacetyl)amino]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C24H19N3O4S/c1-31-23(30)17-12-13-18-19(14-17)25-24(32)27(22(18)29)26-21(28)20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-14,20H,1H3,(H,25,32)(H,26,28)

InChI Key

ISNPTKGGYIMYOT-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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METHYL 3-[(2,2-DIPHENYLACETYL)AMINO]-4-OXO-2-THIOXO-1,2,3,4-TETRAHYDRO-7-QUINAZOLINECARBOXYLATE
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METHYL 3-[(2,2-DIPHENYLACETYL)AMINO]-4-OXO-2-THIOXO-1,2,3,4-TETRAHYDRO-7-QUINAZOLINECARBOXYLATE
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METHYL 3-[(2,2-DIPHENYLACETYL)AMINO]-4-OXO-2-THIOXO-1,2,3,4-TETRAHYDRO-7-QUINAZOLINECARBOXYLATE
Reactant of Route 4
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METHYL 3-[(2,2-DIPHENYLACETYL)AMINO]-4-OXO-2-THIOXO-1,2,3,4-TETRAHYDRO-7-QUINAZOLINECARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL 3-[(2,2-DIPHENYLACETYL)AMINO]-4-OXO-2-THIOXO-1,2,3,4-TETRAHYDRO-7-QUINAZOLINECARBOXYLATE
Reactant of Route 6
METHYL 3-[(2,2-DIPHENYLACETYL)AMINO]-4-OXO-2-THIOXO-1,2,3,4-TETRAHYDRO-7-QUINAZOLINECARBOXYLATE

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